molecular formula C17H21NO2S2 B2620951 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1797875-87-6

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2620951
CAS No.: 1797875-87-6
M. Wt: 335.48
InChI Key: HAQUOVQQEAMGKT-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is an organic compound that features a complex structure with both methoxy and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the synthesis of an intermediate such as 2-methoxy-2-(5-methylthiophen-2-yl)ethanamine. This can be achieved through the reaction of 5-methylthiophene-2-carbaldehyde with methoxyamine under acidic conditions.

    Coupling Reaction: The intermediate is then coupled with 3-(phenylthio)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Amidation: The final step involves the amidation reaction where the intermediate is converted to the final product, this compound, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and phenylthio groups can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the thiophene and phenylthio groups.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with different substituents replacing the methoxy group.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and thiophene groups can play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-2-(thiophen-2-yl)ethyl)-3-(phenylthio)propanamide: Lacks the methyl group on the thiophene ring.

    N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)butanamide: Has a butanamide instead of a propanamide group.

Uniqueness

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is unique due to the presence of both methoxy and methylthiophene groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these functional groups can lead to distinct properties and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-13-8-9-16(22-13)15(20-2)12-18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQUOVQQEAMGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CCSC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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